Swainsonin
Übersicht
Beschreibung
Tridolgosir ist ein Indollizidin-Alkaloid, das aus der Pflanze Swainsona canescens gewonnen wird. Es ist bekannt für seine potente Hemmung der Alpha-Mannosidase II, einem Enzym, das an der Verarbeitung von N-gebundenen Kohlenhydraten in Glykoproteinen beteiligt ist. Diese Verbindung zeigt signifikante antimetastatische, antiproliferative und immunmodulatorische Aktivitäten .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von Tridolgosir umfasst mehrere Schritte. Eine gängige Methode beginnt mit der Reduktion von ®-Äpfelsäure unter Verwendung von Boran-Dimethylsulfid-Komplex und Natriumborhydrid, um 1,2 ®,4-Butantriol zu erhalten. Dieses Zwischenprodukt wird dann mit Benzaldehyd-Dimethylacetal und p-Toluolsulfonsäure behandelt, um ein 1,3-Dioxan-Derivat zu bilden. Anschließende Oxidation, Wittig-Kondensation und reduktive Spaltungsschritte führen zur Bildung eines Schlüsselzwischenprodukts, das weitere Reaktionen wie Tosylierung, Cyanierung, Hydrolyse, Veresterung und Cycloaddition durchläuft, um schließlich Tridolgosir zu ergeben .
Industrielle Produktionsmethoden
Die industrielle Produktion von Tridolgosir erfolgt typischerweise durch großtechnische Synthese unter Verwendung der oben genannten synthetischen Wege. Der Prozess wird auf Ausbeute und Reinheit optimiert und umfasst häufig die Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle .
Wissenschaftliche Forschungsanwendungen
Tridolgosir hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der synthetischen organischen Chemie zur Entwicklung neuer Verbindungen eingesetzt.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, darunter Apoptose und Zellzyklusarrest.
Medizin: Aufgrund seiner antimetastatischen und antiproliferativen Eigenschaften wird es als potenzielles Antitumormittel untersucht.
Industrie: Wird bei der Entwicklung von Pharmazeutika und anderen bioaktiven Verbindungen eingesetzt
Wirkmechanismus
Tridolgosir entfaltet seine Wirkung durch kompetitive Hemmung der Alpha-Mannosidase II, einem Enzym, das N-gebundene Kohlenhydrate in Glykoproteinen verarbeitet. Diese Hemmung führt zur Bildung von stark verzweigten Kohlenhydratstrukturen, die an Lectin-Phytohämagglutinin binden und in verschiedenen Tumortypen exprimiert werden. Die Hemmung der Alpha-Mannosidase II reduziert die Aggressivität und das metastatische Potenzial von Tumorzellen, verlangsamt das Tumorwachstum und erhöht die Anfälligkeit von Tumorzellen für eine durch Immunzellen vermittelte Zerstörung .
Wirkmechanismus
Target of Action
Swainsonine’s primary target is Golgi alpha-mannosidase II . This enzyme plays a crucial role in the process of N-linked glycosylation, a type of protein modification that occurs in the Golgi apparatus . By inhibiting this enzyme, Swainsonine disrupts the normal function of the Golgi apparatus .
Mode of Action
Swainsonine interacts with its target by acting as a potent inhibitor of Golgi alpha-mannosidase II . This interaction disrupts the process of N-linked glycosylation, leading to the induction of hybrid-type glycans . These glycans have a Man5GlcNAc2 core with processing on the 3-arm that resembles complex-type glycans .
Biochemical Pathways
The inhibition of Golgi alpha-mannosidase II by Swainsonine affects the N-linked glycosylation pathway . This disruption leads to the production of hybrid-type glycans, which can have downstream effects on various cellular processes .
Pharmacokinetics
It’s known that swainsonine can reduce the toxicity of certain chemotherapy drugs, suggesting it might influence drug bioavailability .
Result of Action
The molecular and cellular effects of Swainsonine’s action are diverse. It’s known to stimulate macrophages, which can enhance the body’s immune response . Additionally, Swainsonine’s disruption of the N-linked glycosylation pathway can lead to changes in protein function, potentially affecting a wide range of cellular processes .
Action Environment
The action, efficacy, and stability of Swainsonine can be influenced by various environmental factors. For instance, Swainsonine is produced by certain fungi that inhabit specific plants . The production of Swainsonine can be influenced by factors such as the host plant species and the specific environmental conditions where the plant is growing .
Biochemische Analyse
Biochemical Properties
Swainsonine interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It is a potent inhibitor of Golgi alpha-mannosidase II , an enzyme involved in the processing of N-linked glycoproteins . The inhibition of this enzyme by swainsonine leads to the disruption of the endomembrane system of the cell .
Cellular Effects
Swainsonine has notable effects on various types of cells and cellular processes. It has been found to decrease the viability of renal tubular epithelial cells in a dose-dependent manner . It influences cell function by disrupting the endomembrane system, which can lead to reduced metastasis and tumor growth .
Molecular Mechanism
At the molecular level, swainsonine exerts its effects through binding interactions with biomolecules and changes in gene expression. It specifically inhibits alpha-mannosidase II in the Golgi apparatus, disrupting the formation of complex beta-1,6 branched N-linked glycans . This disruption can lead to reduced metastasis and tumor growth .
Temporal Effects in Laboratory Settings
The effects of swainsonine can change over time in laboratory settings. While specific studies detailing the temporal effects of swainsonine are limited, it is known that the compound’s effects on the endomembrane system and gene expression can lead to long-term changes in cellular function .
Dosage Effects in Animal Models
In animal models, the effects of swainsonine can vary with different dosages. While specific dosage studies are limited, it has been noted that swainsonine can cause neurological signs and pathological changes in farm animals, leading to significant livestock poisonings .
Metabolic Pathways
Swainsonine is involved in several metabolic pathways. The primary metabolite pathway from which it is derived is known to be that leading to lysine . It interacts with enzymes such as saccharopine dehydrogenase and saccharopine oxidase involved in the lysine biosynthesis pathway .
Transport and Distribution
Given its ability to inhibit alpha-mannosidase II, it is likely that it interacts with transporters or binding proteins involved in the intracellular transport of enzymes and proteins .
Subcellular Localization
Given its inhibitory effects on alpha-mannosidase II, it is likely that it localizes to the Golgi apparatus where this enzyme is found . Its localization to this organelle would allow it to exert its effects on the processing of N-linked glycoproteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tridolgosir involves several steps. One common method starts with the reduction of ®-malic acid using borane-dimethyl sulfide complex and sodium borohydride to yield 1,2 ®,4-butane-triol. This intermediate is then treated with benzaldehyde dimethylacetal and p-toluenesulfonic acid to form a 1,3-dioxane derivative. Subsequent oxidation, Wittig condensation, and reductive cleavage steps lead to the formation of a key intermediate, which undergoes further reactions including tosylation, cyanation, hydrolysis, esterification, and cycloaddition to finally yield Tridolgosir .
Industrial Production Methods
Industrial production of Tridolgosir typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tridolgosir durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Tridolgosir kann zu verschiedenen Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Tridolgosir modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Oxalylchlorid und Dimethylsulfoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Boran-Dimethylsulfid-Komplex werden verwendet.
Substitution: Tosylchlorid und Natriumcyanid sind häufig verwendete Reagenzien.
Wichtigste gebildete Produkte
Zu den wichtigsten Produkten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von Tridolgosir mit modifizierten funktionellen Gruppen, die für weitere Forschung und Anwendungen verwendet werden können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Swainsonin: Ein weiteres Indollizidin-Alkaloid mit ähnlicher Alpha-Mannosidase-Hemmwirkung.
Castanospermin: Ein Alkaloid, das ebenfalls Glykosidasen hemmt, aber eine andere Struktur und einen anderen Wirkmechanismus hat.
Deoxynojirimycin: Ein Glucose-Analog, das Glykosidasen hemmt und Anwendungen in der Diabetesforschung hat.
Einzigartigkeit von Tridolgosir
Tridolgosir ist einzigartig aufgrund seiner spezifischen Hemmung der Alpha-Mannosidase II und seiner potenten antimetastatischen und antiproliferativen Aktivitäten. Seine Fähigkeit, Apoptose und Zellzyklusarrest in der G2/M-Phase zu induzieren, unterscheidet es zusätzlich von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
(1S,2R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUAIOOAOAVCGD-WCTZXXKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C(C(CN2C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@@H]([C@@H](CN2C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046356 | |
Record name | Swainsonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tridolgosir competitively inhibits the alpha manosidase II (alphaMII), which processes N linked carbohydrates of newly synthesized glycoproteins passing through the Golgi apparatus to the cell surface. Highly branched carbohydrate structures are created which bind to Lectin-phytohemagglutinin (L-PHA) and are subsequently expressed in different tumor types which results in metastatic phenotype, which is correlated with an increased aggressiveness in animals and causes other human malignancies. Inhibition of alphaMII reduces carbohydrates that bind to L-PHA, reducing aggressiveness, metastatic phenotype cells, slows tumor growth, and increases“hybrid type” carbohydrates on the cell surface. Hybrid type carbohydrates may increase cytokine activation of lymphocytes, increasing tumor susceptibility to lymphokine activated and natural killer cells. | |
Record name | Tridolgosir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02034 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
72741-87-8 | |
Record name | Swainsonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72741-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tridolgosir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072741878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tridolgosir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02034 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Swainsonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,8-Indolizinetriol, octahydro-, (1S,2R,8R,8aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIDOLGOSIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSY4RK37KQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
143-144 °C | |
Record name | Tridolgosir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02034 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.